molecular formula C19H20FNO B2590494 1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone CAS No. 2034468-02-3

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone

Cat. No.: B2590494
CAS No.: 2034468-02-3
M. Wt: 297.373
InChI Key: VUCGDRRSSCAURA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a chemical compound of significant interest in medicinal chemistry and neuropharmacology research. Its molecular structure, which incorporates a fluorophenyl-pyrrolidine moiety linked to a m-tolyl ethanone group, suggests potential as a scaffold for investigating ligand-receptor interactions, particularly within the serotonergic system. Research on analogous compounds featuring pyrrolidine and fluorophenyl components has demonstrated their relevance as potent and selective agents for serotonin receptor subtypes, such as the 5-HT1D receptor . The strategic inclusion of a fluorine atom on the phenyl ring is a common practice in drug discovery to modulate a molecule's electronic properties, metabolic stability, and binding affinity . The m-tolyl group further provides a hydrophobic region that can be critical for specific receptor binding. Consequently, this compound is a valuable tool for researchers studying the structure-activity relationships (SAR) of G-protein coupled receptors (GPCRs) and for the in vitro development of new therapeutic agents targeting neurological disorders. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[3-(3-fluorophenyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c1-14-4-2-5-15(10-14)11-19(22)21-9-8-17(13-21)16-6-3-7-18(20)12-16/h2-7,10,12,17H,8-9,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCGDRRSSCAURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a dihaloalkane under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.

    Formation of the Ketone: The final step involves the formation of the ketone through a Friedel-Crafts acylation reaction using an acyl chloride and a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

Major Products:

    Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: It may be used as an intermediate in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways and targets involved would require detailed biochemical studies.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Fluorine Position : The meta -fluorine in the target compound (vs. para in ) creates a distinct dipole moment, influencing electrostatic interactions with target receptors. Meta-substitution is often preferred in CNS drugs for optimal steric alignment .
  • Pyrrolidine vs. Pyrrole: The saturated pyrrolidine ring in the target compound (vs.

Metabolic Stability

  • Silyl-Protected Analogs (e.g., ): The tert-butyldimethylsilyl (TBS) group in related compounds delays oxidative metabolism but requires enzymatic cleavage for activation, complicating pharmacokinetics compared to the unprotected target compound .

Receptor Binding

  • Dual Orexin Receptor Antagonists (e.g., ): Analogs with m-tolyl groups (as in the target compound) and pyrazine rings show high affinity for orexin receptors, suggesting the target compound may share this activity. However, the absence of a pyrazine moiety in the target compound could reduce hydrogen-bonding capacity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.